5-Nitro-2-(phenylthio)benzaldehyde

Beschreibung

BenchChem offers high-quality 5-Nitro-2-(phenylthio)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-2-(phenylthio)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

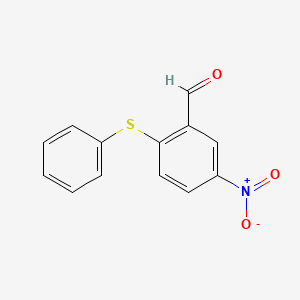

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-nitro-2-phenylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3S/c15-9-10-8-11(14(16)17)6-7-13(10)18-12-4-2-1-3-5-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIWOASJHKVEKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388071 | |

| Record name | 5-Nitro-2-(phenylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52548-32-0 | |

| Record name | 5-Nitro-2-(phenylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Nitro-2-(phenylthio)benzaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2-(phenylthio)benzaldehyde, a multifaceted aromatic compound, stands at the intersection of nitroaromatic and organosulfur chemistry. Its unique structural arrangement, featuring an aldehyde, a nitro group, and a phenylthio substituent on a benzene ring, imparts a distinct reactivity profile, making it a molecule of significant interest in synthetic organic chemistry and medicinal chemistry. The electron-withdrawing nature of the nitro group, coupled with the versatile reactivity of the aldehyde and the potential for biological interactions of the phenylthio moiety, positions this compound as a valuable scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of 5-Nitro-2-(phenylthio)benzaldehyde, including its chemical properties, a detailed synthetic protocol, an analysis of its reactivity, and a discussion of its potential applications in the field of drug discovery.

Core Chemical Properties and Identification

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective utilization in research and development. The key identifiers and properties of 5-Nitro-2-(phenylthio)benzaldehyde are summarized below.

| Property | Value | Source |

| CAS Number | 52548-32-0 | BOC Sciences |

| Molecular Formula | C₁₃H₉NO₃S | Sigma-Aldrich[1] |

| Molecular Weight | 259.28 g/mol | Sigma-Aldrich[1] |

| Melting Point | 106-107 °C | [2] |

| Appearance | Expected to be a solid at room temperature | [2] |

Synthesis of 5-Nitro-2-(phenylthio)benzaldehyde: A Detailed Protocol

The synthesis of 5-Nitro-2-(phenylthio)benzaldehyde can be efficiently achieved through a nucleophilic aromatic substitution (SNAAr) reaction. This method leverages the activation of the aromatic ring by the electron-withdrawing nitro group, facilitating the displacement of a suitable leaving group by a sulfur nucleophile. The most logical precursor for this synthesis is 2-chloro-5-nitrobenzaldehyde, which is commercially available.

Reaction Principle:

The synthesis proceeds via the reaction of 2-chloro-5-nitrobenzaldehyde with thiophenol in the presence of a base. The nitro group at the para-position to the chlorine atom strongly activates the ring towards nucleophilic attack by the thiophenolate anion, which is generated in situ.

Caption: Synthetic workflow for 5-Nitro-2-(phenylthio)benzaldehyde.

Experimental Protocol:

Materials:

-

2-chloro-5-nitrobenzaldehyde

-

Thiophenol

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitrobenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the reactants.

-

Nucleophile Addition: To the stirring solution, add thiophenol (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x).

-

Washing: Combine the organic layers and wash with deionized water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-Nitro-2-(phenylthio)benzaldehyde as a solid.

Reactivity and Mechanistic Insights

The chemical behavior of 5-Nitro-2-(phenylthio)benzaldehyde is dictated by the interplay of its three functional groups: the aldehyde, the nitro group, and the phenylthio ether.

The Aldehyde Group:

The aldehyde group is a primary site of reactivity. The electron-withdrawing effect of the nitro group, transmitted through the aromatic ring, increases the electrophilicity of the carbonyl carbon. This makes the aldehyde group in 5-Nitro-2-(phenylthio)benzaldehyde more susceptible to nucleophilic attack compared to benzaldehyde itself[3][4]. This enhanced reactivity is a key feature for its use in the synthesis of more complex molecules. It can readily undergo reactions such as:

-

Condensation reactions: With amines to form Schiff bases, with active methylene compounds in Knoevenagel condensations, and with hydrazines to form hydrazones.

-

Reduction: To form the corresponding benzyl alcohol.

-

Oxidation: To yield the carboxylic acid.

The Nitro Group:

The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. However, it plays a crucial role in activating the ring for nucleophilic aromatic substitution, as demonstrated in its synthesis. The nitro group itself can be a site of chemical transformation, most notably its reduction to an amino group. This transformation opens up a vast array of synthetic possibilities for creating diverse molecular scaffolds.

The Phenylthio Group:

The phenylthio group can influence the electronic properties of the aromatic ring and can also be a site for further chemical modification. The sulfur atom can be oxidized to a sulfoxide or a sulfone, which would further modulate the electronic and steric properties of the molecule.

Caption: Reactivity map of 5-Nitro-2-(phenylthio)benzaldehyde.

Potential Applications in Drug Discovery

The structural motifs present in 5-Nitro-2-(phenylthio)benzaldehyde are found in numerous biologically active compounds, suggesting its potential as a valuable building block in medicinal chemistry.

-

Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents. The nitro group can be bioreduced in anaerobic environments, characteristic of certain bacteria and parasites, to generate reactive nitrogen species that are toxic to the microorganisms. The presence of the phenylthio group could further enhance this activity or modulate the pharmacokinetic properties of potential drug candidates.

-

Anticancer Agents: The nitro group can also serve as a hypoxia-activated prodrug moiety.[5][6] In the low-oxygen environment of solid tumors, the nitro group can be selectively reduced to a cytotoxic species, leading to targeted cancer cell death. The aldehyde functionality provides a handle for conjugating this scaffold to tumor-targeting ligands or for its incorporation into larger, more complex molecules with enhanced anticancer activity.

-

Anti-inflammatory Agents: Certain phenylthio-substituted aromatic compounds have demonstrated anti-inflammatory properties.[7] The 5-Nitro-2-(phenylthio)benzaldehyde scaffold could be explored for the development of novel anti-inflammatory drugs.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aldehyde proton. The aldehyde proton should appear as a singlet at a downfield chemical shift (δ 9.5-10.5 ppm). The aromatic protons will exhibit complex splitting patterns due to their coupling with each other. The protons on the nitro-substituted ring will be deshielded due to the electron-withdrawing effect of the nitro and aldehyde groups. For comparison, the aldehyde proton of the precursor 2-chloro-5-nitrobenzaldehyde appears at δ 10.50 ppm.[8]

-

¹³C NMR: The carbonyl carbon of the aldehyde will be a prominent signal in the downfield region of the spectrum (δ 185-195 ppm). The aromatic carbons will appear in the range of δ 120-150 ppm, with the carbon attached to the nitro group being significantly deshielded.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the functional groups present. Key expected peaks include:

-

~1700 cm⁻¹ (C=O stretch of the aldehyde)

-

~1530 and ~1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching)[3]

-

C-H stretching and bending vibrations for the aromatic rings.

-

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 259.28. Fragmentation patterns would likely involve the loss of the aldehyde group and the nitro group.

Conclusion

5-Nitro-2-(phenylthio)benzaldehyde is a synthetically accessible and chemically versatile molecule with significant potential for applications in drug discovery and materials science. Its unique combination of a reactive aldehyde, an electron-withdrawing nitro group, and a modifiable phenylthio moiety makes it an attractive scaffold for the design and synthesis of novel functional molecules. The detailed synthetic protocol and the analysis of its reactivity provided in this guide offer a solid foundation for researchers to explore the full potential of this intriguing compound. Further investigation into its biological activities is warranted and could lead to the development of new therapeutic agents.

References

-

PrepChem.com. Synthesis of 2-nitro-5-chlorobenzaldehyde. Available from: [Link]

- Google Patents. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.

-

ResearchGate. Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Available from: [Link]

-

ResearchGate. Application in medicinal chemistry and comparison studies. Available from: [Link]

-

PubMed. 2-Chloro-5-nitro-benzaldehyde thio-semicarbazone. Available from: [Link]

-

PubMed. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Available from: [Link]

- Google Patents. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.

- Google Patents. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.

-

ResearchGate. 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Available from: [Link]

-

PubMed. Substituted phenylthiophenylamines with antiinflammatory activity. Available from: [Link]

-

MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Available from: [Link]

-

RSC Publishing. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Available from: [Link]

-

PubMed. Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Available from: [Link]

-

NIST. Benzaldehyde, 2-nitro-. Available from: [Link]

-

MDPI. Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Available from: [Link]

-

MDPI. Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. Available from: [Link]

-

RSC Publishing. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. Available from: [Link]

-

5-Nitro-2-(phenylthio)benzaldehyde. Available from: [Link]

Sources

- 1. Buy 2-Chloro-5-nitrobenzaldehyde | 6361-21-3 [smolecule.com]

- 2. labsolu.ca [labsolu.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

- 5. mdpi.com [mdpi.com]

- 6. Pharmaceuticals | Special Issue : Nitro Group Containing Drugs [mdpi.com]

- 7. Substituted phenylthiophenylamines with antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Chloro-5-nitrobenzaldehyde(6361-21-3) 1H NMR spectrum [chemicalbook.com]

"5-Nitro-2-(phenylthio)benzaldehyde" molecular weight

An In-depth Technical Guide: 5-Nitro-2-(phenylthio)benzaldehyde

Executive Summary

5-Nitro-2-(phenylthio)benzaldehyde is a substituted aromatic compound of significant interest to researchers in synthetic organic chemistry and drug discovery. Characterized by a molecular weight of approximately 259.28 g/mol , this molecule incorporates three key functional groups: an aldehyde, a nitro group, and a thioether linkage.[1][2][3] This unique combination makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, including various heterocyclic systems and potential pharmaceutical agents. The presence of the electron-withdrawing nitro group critically influences the molecule's reactivity, particularly for nucleophilic substitution reactions used in its synthesis and for its potential role as a bioactivatable moiety in drug design.[4][5] This guide provides a detailed overview of its physicochemical properties, a robust synthesis protocol, methods for its characterization, and an exploration of its chemical reactivity and applications.

Physicochemical and Structural Characteristics

The fundamental properties of 5-Nitro-2-(phenylthio)benzaldehyde are summarized below. These data are critical for its handling, reaction setup, and analytical identification.

| Property | Value | Source(s) |

| Molecular Weight | 259.28 g/mol | [1][2][3] |

| Molecular Formula | C₁₃H₉NO₃S | [1][2][6] |

| CAS Number | 52548-32-0 | [1][6] |

| Physical Form | Solid | |

| Melting Point | 106-107 °C | [6] |

| IUPAC Name | 5-nitro-2-(phenylthio)benzaldehyde | |

| InChI Key | XWIWOASJHKVEKI-UHFFFAOYSA-N | |

| SMILES String | O=C(C1=C(SC2=CC=CC=C2)C=C(C=C1)=O) |

Chemical Structure:

Synthesis and Purification

The synthesis of 5-Nitro-2-(phenylthio)benzaldehyde is most effectively achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is viable due to the activation of the benzene ring by the strongly electron-withdrawing nitro and aldehyde groups, which stabilize the intermediate Meisenheimer complex and facilitate the displacement of a suitable leaving group.

Underlying Chemistry: Nucleophilic Aromatic Substitution (SₙAr)

The chosen precursor, 2-chloro-5-nitrobenzaldehyde, is highly susceptible to nucleophilic attack at the carbon atom bearing the chlorine. The nitro group, being in the para position relative to the chlorine, provides powerful resonance stabilization for the negatively charged intermediate. Thiophenol, deprotonated by a mild base to form the more nucleophilic thiophenolate anion, acts as the incoming nucleophile. The reaction proceeds by displacing the chloride ion to form the desired thioether linkage. A polar aprotic solvent such as dimethylformamide (DMF) is ideal as it effectively solvates the base's cation without hindering the nucleophilicity of the thiophenolate.

Detailed Experimental Protocol

This protocol describes a representative method for the synthesis of 5-Nitro-2-(phenylthio)benzaldehyde.

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-chloro-5-nitrobenzaldehyde (1.85 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

-

Solvent and Reagent Addition: Add 50 mL of anhydrous dimethylformamide (DMF). Stir the suspension for 10 minutes under a nitrogen atmosphere. Using a syringe, add thiophenol (1.02 mL, 10 mmol) dropwise to the stirring suspension.

-

Reaction Execution: Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into 200 mL of ice-cold water with stirring. A yellow precipitate will form.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water (3 x 50 mL) to remove DMF and inorganic salts. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield a pure, crystalline solid.

-

Validation: Dry the final product under vacuum. Confirm its identity and purity through melting point determination and spectroscopic analysis (NMR, IR, MS) as detailed in Section 4.0.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 5-Nitro-2-(phenylthio)benzaldehyde.

Spectroscopic and Analytical Characterization

To ensure the synthesized product is the correct compound and of high purity, a suite of analytical techniques is employed. The expected spectral data are as follows:

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expect strong characteristic absorption bands for the aldehyde C=O stretch around 1700-1710 cm⁻¹ and two distinct bands for the nitro group (asymmetric and symmetric stretching) near 1520 cm⁻¹ and 1350 cm⁻¹, respectively.[7] Aromatic C-H stretching will appear above 3000 cm⁻¹.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum will be highly informative. A singlet corresponding to the aldehyde proton (CHO) is expected at a downfield chemical shift, typically between 9.8 and 10.2 ppm. The aromatic region (7.5-8.5 ppm) will show a complex multiplet pattern corresponding to the seven aromatic protons on the two rings. Protons adjacent to the nitro group will be shifted furthest downfield.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. A molecular ion peak ([M]⁺) should be observed at an m/z value corresponding to the molecular weight of 259.[7]

Chemical Reactivity and Potential Transformations

The molecule's three functional groups offer distinct handles for further chemical modification, making it a valuable building block.

-

Aldehyde Group: The aldehyde is a versatile functional group that can undergo oxidation to a carboxylic acid, reduction to a primary alcohol, or reductive amination to form various amines. It is also a key participant in condensation reactions to form imines, oximes, and hydrazones, and can be used in olefination reactions like the Wittig reaction.

-

Nitro Group: The nitro group is commonly reduced to an aniline derivative (amino group). This transformation is fundamental in medicinal chemistry, as it can dramatically alter the compound's biological properties and provides a site for further functionalization, such as amide or sulfonamide formation.

-

Thioether Group: The sulfur atom in the thioether linkage can be selectively oxidized to a sulfoxide or a sulfone using appropriate oxidizing agents (e.g., m-CPBA or H₂O₂). This modification can modulate the electronic properties and water solubility of the molecule.

Caption: Potential chemical transformations of 5-Nitro-2-(phenylthio)benzaldehyde.

Relevance in Research and Drug Development

5-Nitro-2-(phenylthio)benzaldehyde is not typically an end-product but rather a strategic intermediate. Its value lies in its potential as a scaffold for constructing more elaborate molecules.

-

Prodrug Development: Aromatic nitro compounds are a well-established class of prodrugs, particularly in the development of antibacterial and anticancer agents.[4][5] The nitro group can be selectively reduced by enzymes present in hypoxic (low-oxygen) environments, such as those found in solid tumors or anaerobic bacteria, to generate cytotoxic species.[4] This molecule provides a framework for designing targeted therapies based on this activation mechanism.

-

Scaffold for Heterocyclic Synthesis: The functional groups of this molecule are perfectly poised for constructing fused heterocyclic systems. For instance, the reduction of the nitro group to an amine, followed by intramolecular condensation with the aldehyde, could be a pathway to synthesize novel benzothiazine derivatives or other related ring systems. Many benzimidazole-containing drugs, which have applications as antihypertensives and antivirals, are synthesized from precursors with similar ortho-functional arrangements.[8]

-

Intermediate for Bioactive Molecules: The related 2-nitro-5-(phenylthio)-anilines are known intermediates for creating herbicides and veterinary medicines for treating worm infections.[9] This highlights the utility of the nitro-phenylthio core structure in developing biologically active agents across different fields.

Conclusion

5-Nitro-2-(phenylthio)benzaldehyde is a well-defined chemical entity with a molecular weight of 259.28 g/mol . Its synthesis is straightforward via nucleophilic aromatic substitution, and its structure can be unambiguously confirmed using standard spectroscopic methods. The true value of this compound for researchers and drug development professionals lies in its chemical versatility. With three distinct and reactive functional groups, it serves as an excellent starting point for the synthesis of complex molecules with potential applications in medicinal chemistry, materials science, and agrochemicals.

References

- Vertex AI Search Result, 5-Nitro-2-(phenylthio)benzaldehyde. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvflhqmFUFHucFh_jqlQNnwhi4IoiCeoU0ykihEHsL9Qh37Li4FqGW-Zxo6AzORaemgd7ciJaM_dF8xweGyxQ4mBON1ijxGECsYlPsgqX1iO7tcgvkQ8bT0KCwhfXXq8r8P3L6whTx3-Ii-nkE2Qk41eg2zx11lTmjLLEJY0XToqejoPjoFy-IONhFVMwwWPctwU79BzQ2AybbyyyGPv3H0rLndA==]

- ChemicalBook, 5-NITRO-2-(PHENYLTHIO)BENZALDEHYDE | 52548-32-0. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzkdGBRoULjeV4wTDNvEZBMyYyt5AqDZCo7NAbEMQdf9vk1BOvrEfCusog3WA-9_TrNP7JtqUOnOdV_nB6hBiyZXpKaoNFpkV97w8tZs52HgkSM8P7KJ_6OhdPb3TFt-jGjtSYjefRB-7VY8OaY9qjPhmf7n9MM4uGkUkHLx3s]

- GuideChem, 52548-32-0(5-NITRO-2-(PHENYLTHIO)BENZALDEHYDE) Product Description. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9wZwYyaMfW7Du-P7Qu575eIT1OSBdn_lOJJp7eW7gj7tUKvioeKQm6sH0zyNmUB87h4Mr3qkWneb5XM93nwaIzdXDM5dlbnwWiwY4caLyR4gl3pRH2d4f3TXJSrs9p_OhyO6fTPmZC8UYpVobrU49msjGCLNKULh10_TcZ7gkmw==]

- Sigma-Aldrich, 5-Nitro-2-(phenylthio)benzaldehyde. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdspfStbezrJkb0kk3v8113GM4HJm4E56lmW-6C-EThgsbLsrxOTtMUiCkfKvwCJYJ-00TUHuPyKlfuGpd8UTtt2yxhnu8uSogm0U7sKDcg57C7ua3la8RDUWHZq65MPsNVcntxwzoVAbCJ0HZSSAdjadrIyM=]

- Sigma-Aldrich, 5-Nitro-2-(phenylthio)benzaldehyde (Korean). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9_b0iM17mgE2jUYeSnL5i4RmlVd8hcP2_aPiffUJlSMlnjcAKEmGP3VqkMGUUfMV8jNebqa5Ye6UJ0uTNyZOhQlOPtFsDtg1Z1XVYX3jg1rqo_8olwE62Hkza41IuA4kvFhPDAPKua5C9kUNDewa8E5AEJH4=]

- Frontiers in Pharmacology, Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHswUGEjCKIRGoCXoeYcxto8Wg6BkrX0wGnymBoqxEnGKtvTZxZAzdoKqQni3QTDTr3Y-8fUeYQ8oypiwtsdiSTyWAQw5GFUECM3YjA2k_HVYfK_qc9GypWkcYtuR5kzoNz4a2Y7xMB_9MBWUY6u15Wh8-ksZwcOIhMcPkc0szIOPQGj5AcsnqUHgmmkGKxWRvJQo4=]

- Sigma-Aldrich, 5-Nitro-2-thiophenecarboxaldehyde 98. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwKesEnYXxZUGe9vnUPr5qkXdVMjEc-WhElekZATLhhmMhg5szfpH8LT5Zv84AKgpEySdl-dDi2g6FKQdOKqr64UJDvEEKBHC1nkQDyzITPGozyhOo_UkzHVIg14RINjNewR3euPFIe0oavKxX7R1thnOQ]

- Google Patents, US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn7EAks6xa_W1mZoghwVF6IKL_Ch15Zih-opXfxy4JqO8IsZn4fB_DmIUOHcrWe84ELBnfFSZ7hkDUwVSvpQkxHvx52ttueK_KAwmi_LpZ2aRy0btyTrwE3IJRZSNsJ9VZLR329bE_l7pj]

- PMC, The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKHIO3Xutj3Eb96aTjMBMkQQQodUS2ixk7tieKstj6Ox5XzwZmiPprEbs9nRHAJp7BZR3NSQHJ_FXCuk3xa8d1992Qxmh6JyPPmXaKMtBKT1DUjUNkVpPee0OG23vwkhFND3rX8njZMvWOIQ==]

- ResearchGate, GC–MS spectra of the product p-nitrobenzaldehyde showed molecular ion... [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFM8xsBh0_h_0gKE6DWtLZcpYHyuwJkX4oM41ho0nxztelNC267S7nQJeAIFSS_ED-F6IOOxHMFAigqZRdIIW1LjEOIK8dYcONolNvcMOrZjjmfO2xOeqTcp2AG7Y_Ezv_OqkhmDyaZyDFGZ7tEfWgqEzqtXvRKRTCj6CWfCnou5ChHI_CLLeDiHjB-EdpiviQkSQtsDFyxOnaABhDacoymmd7S4lzeUyPuuZZv0MDx6hPbhHdU2p7F3KxFnGqngnDaXUAWsY=]

- MDPI, Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHlt630tEpitpKVYAtgivKYbYVvBi1PHhTW36KG9p6D8Ja78O_vqSyD1yQ4FSFvxJMXjAdPYdc4KrvmjG6otAGHTVYUr_hl6rz0QaWF8KjjBT9fEQ5OLIWZNhApPpYkbI6]

- RSC Publishing, High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHEnMmpHTae2bsEnchX6Ej_tHgfDENHydUtA-jUK22Dc668mEQJxlfrK6lAo2j6GjT-TQSy3DfmFSNcpD0AK9_7Q1OWoPZnnfwA44ufdAmOGJjGX_Qh8CDuo5nzWly-MPQXHS3xY3ctlIaCiwvGYVymivRcO57TIlg2YY=]

- Scholars Research Library, Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbh_2ya9v3lQBjRiful5qH7TvG3TPuJ0r7kewRJVhvILcdHSqtS9etE9jvabFgd83KHZZqnXFAKm7GQFIMSC0_nY3FKYR0zbJoNOUMmUday7M9IP9u7mLXul0iDa4A90VY8qYuoyJ9c3MHcqoyOu5wLGslHbEaBF2q7CHvhX8LeLGMzPJdNFb9U-byBVEsceqTK9BUnDRiI8zakAn07hug9kTwHREQLApKm6n_x2QPeyYvYVMiGHdkh991k77M]

- Indian Academy of Sciences, Overtone spectroscopy of some benzaldehyde derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCsp9rvDQR4aYoPlLhRW6u0RaWPYBpVTvDJsT-co7JRZRcEcuiMPWrjzyAadGcoZGtFxX9YXRko1jbo9qVku6h5NGIgScc4NUhv-s0fMBG0Q7Eqqzx_NxtT9ExPccbbr8w0PNrquWEZhhk-f6bI8Ydsk06cyBD]

- PMC, Design and application of intramolecular arylogous nitroaldol condensation to access 2-aryl-benzofuran and -indole derivatives and formal synthesis of saprisartan. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGymFLoS4hCyPXOpTvP0_XCuCvf4EGiZwi3cVxQxiYHbEPKQyGn9mCq30TtAwGqpdLMW0-Z7FJ7tTxjcGPlwJ3A3e1T1fVW6nKaO1qm4bAIoahQ_oGQjPFzS1gQVwuLKbR4MDH_-Eg1A9IcUc0=]

- ResearchGate, (a) IR spectra of benzaldehyde at different concentrations. The solvent peak at 1022 cm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-3JWqKW6CRord2nVzlwevrGIqsnUNTDqLdROM4yE7vKq5-Kgz2k_P4qFE26d8QQH0E9NItu19PLb7jLNybdWRvpV6tr78v9Nf7Jtz-jhU-vIIGxGPqUH3EJWB4q_VJoImvqZg_wI5f4GwQH-WB61aqV41vL6oXVDSpQGvFq6RHiU0HJqx-M8eAR5mXoX7g_Zfa2tMKb6CKlZzSJ9l2D87IEhu83R2u2Tsbo2dP0lmYtwNQWSutyhcyMdc37qi8DDqwA==]

Sources

- 1. 5-NITRO-2-(PHENYLTHIO)BENZALDEHYDE | 52548-32-0 [chemicalbook.com]

- 2. 52548-32-0 CAS MSDS (5-NITRO-2-(PHENYLTHIO)BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 5-Nitro-2-(phenylthio)benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

- 6. labsolu.ca [labsolu.ca]

- 7. researchgate.net [researchgate.net]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 5-Nitro-2-(phenylthio)benzaldehyde

Introduction: Strategic Importance of 5-Nitro-2-(phenylthio)benzaldehyde

5-Nitro-2-(phenylthio)benzaldehyde is a bespoke chemical intermediate, valuable to researchers and synthetic chemists in the fields of medicinal chemistry and materials science. Its architecture, featuring a nitro group, a thioether linkage, and an aldehyde functionality, offers a versatile platform for the construction of more complex molecular entities. The electron-withdrawing nature of the nitro group, coupled with the reactivity of the aldehyde, makes this compound a key building block for the synthesis of various heterocyclic compounds, pharmaceutical precursors, and novel organic materials. This guide provides a comprehensive overview of a robust and reliable pathway for its synthesis, grounded in established chemical principles and supported by practical, field-tested insights.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and efficient route to 5-Nitro-2-(phenylthio)benzaldehyde is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the reaction between a readily available halogenated nitroaromatic compound and a sulfur-based nucleophile.

Mechanistic Rationale: The Chemistry Behind the Synthesis

The SNAr mechanism is a two-step addition-elimination process. The success of this reaction is predicated on the presence of strong electron-withdrawing groups on the aromatic ring, which serve to activate the ring towards nucleophilic attack. In the case of our target molecule, the nitro (-NO₂) group, positioned para to the chloro leaving group in the starting material, 2-chloro-5-nitrobenzaldehyde, plays a crucial role.

-

Nucleophilic Attack: The reaction is initiated by the attack of a potent nucleophile, the thiophenolate anion (generated in situ from thiophenol and a base), on the carbon atom bearing the chlorine atom. This attack is facilitated by the electron-deficient nature of the aromatic ring, a direct consequence of the electron-withdrawing nitro group. This step results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored through the elimination of the chloride ion, a good leaving group. This step is typically fast and irreversible, driving the reaction to completion and yielding the desired 5-Nitro-2-(phenylthio)benzaldehyde.

The choice of a polar aprotic solvent, such as dimethylformamide (DMF), is critical as it effectively solvates the cationic counter-ion of the base, thereby liberating the nucleophile for the reaction, while not interfering with the nucleophilic attack itself.

Experimental Protocol: A Step-by-Step Guide

This protocol details a reliable method for the synthesis of 5-Nitro-2-(phenylthio)benzaldehyde, derived from established procedures for analogous transformations.

Synthesis of the Starting Material: 2-Chloro-5-nitrobenzaldehyde

A common route to the starting material, 2-chloro-5-nitrobenzaldehyde, involves the nitration of 2-chlorobenzaldehyde. This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric and sulfuric acids at low temperatures to control the regioselectivity and minimize side reactions.

Core Synthesis: 5-Nitro-2-(phenylthio)benzaldehyde

Materials:

-

2-Chloro-5-nitrobenzaldehyde

-

Thiophenol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Deionized Water

-

Isopropanol

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Dropping funnel

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-chloro-5-nitrobenzaldehyde and anhydrous potassium carbonate in a molar ratio of 1:1.5.

-

Solvent Addition: Add a sufficient volume of anhydrous dimethylformamide (DMF) to dissolve the starting materials and allow for efficient stirring.

-

Nucleophile Addition: While stirring the mixture at room temperature, add thiophenol (1.1 molar equivalents relative to 2-chloro-5-nitrobenzaldehyde) dropwise using a dropping funnel.

-

Reaction Conditions: Heat the reaction mixture to 80-100°C and maintain this temperature with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing an excess of cold deionized water with stirring. The crude product will precipitate out of the solution.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of deionized water to remove any remaining DMF and inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as isopropanol, to yield the final product as a crystalline solid.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Data Presentation: Key Reaction Parameters and Product Characterization

| Parameter | Value | Reference |

| Product Name | 5-Nitro-2-(phenylthio)benzaldehyde | |

| Molecular Formula | C₁₃H₉NO₃S | [1] |

| Molecular Weight | 259.28 g/mol | [1] |

| Appearance | Crystalline solid | |

| Melting Point | 106-107 °C | [2] |

| Starting Material | 2-Chloro-5-nitrobenzaldehyde | |

| Nucleophile | Thiophenol | |

| Base | Potassium Carbonate | |

| Solvent | Dimethylformamide (DMF) | |

| Reaction Temperature | 80-100 °C | |

| Reaction Time | 2-4 hours |

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of 5-Nitro-2-(phenylthio)benzaldehyde.

Caption: Synthesis workflow for 5-Nitro-2-(phenylthio)benzaldehyde.

Trustworthiness and Self-Validation

The protocol described herein is designed to be self-validating. The successful formation of the product can be confirmed through standard analytical techniques:

-

Melting Point Determination: A sharp melting point in the expected range (106-107 °C) is a strong indicator of purity.[2]

-

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the aldehyde proton. The integration of these signals should be consistent with the structure of the molecule.

-

¹³C NMR: The carbon NMR will confirm the presence of the correct number of carbon atoms in their respective chemical environments.

-

FT-IR: The infrared spectrum should display characteristic absorption bands for the nitro group (around 1520 and 1340 cm⁻¹), the aldehyde carbonyl group (around 1700 cm⁻¹), and the C-S bond.

-

-

Mass Spectrometry: This will confirm the molecular weight of the compound to be 259.28 g/mol .[1]

By adhering to the detailed steps and verifying the product characteristics against the provided data, researchers can be confident in the successful and reliable synthesis of 5-Nitro-2-(phenylthio)benzaldehyde.

References

-

proton 1H NMR spectrum of benzaldehyde C6H5CHO. (n.d.). Doc Brown's Chemistry. Retrieved January 26, 2026, from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Nitro-2-(phenylthio)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed technical analysis of the spectroscopic properties of 5-Nitro-2-(phenylthio)benzaldehyde, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in the public domain, this document synthesizes predictive data based on the analysis of structurally analogous compounds and established spectroscopic principles. This approach offers a robust framework for researchers engaged in the synthesis, identification, and application of this molecule.

Molecular Structure and Rationale for Spectroscopic Analysis

5-Nitro-2-(phenylthio)benzaldehyde possesses a unique molecular architecture characterized by a nitro-substituted benzaldehyde ring linked to a phenylthio group. This combination of an electron-withdrawing nitro group, an aldehyde functionality, and a thioether linkage results in a distinct electronic environment that can be effectively probed using various spectroscopic techniques. Understanding the spectroscopic signature of this molecule is paramount for confirming its identity, assessing its purity, and elucidating its role in chemical reactions and biological systems.

The molecular formula for 5-Nitro-2-(phenylthio)benzaldehyde is C₁₃H₉NO₃S, with a molecular weight of 259.28 g/mol .

Caption: Molecular structure of 5-Nitro-2-(phenylthio)benzaldehyde.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for 5-Nitro-2-(phenylthio)benzaldehyde, derived from the analysis of structurally related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of two substituted aromatic rings. The chemical shifts are influenced by the electronic effects of the aldehyde, nitro, and phenylthio groups.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |

| ~10.1 | s | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded and typically appears as a singlet in the range of δ 9.5-10.5 ppm. For benzaldehyde, this signal is around δ 10.0 ppm.[1] The electron-withdrawing nature of the substituents on the ring may shift this slightly downfield. |

| ~8.5 - 8.7 | d | 1H | H-6 | The proton ortho to the aldehyde and meta to the nitro group is expected to be significantly deshielded. |

| ~8.2 - 8.4 | dd | 1H | H-4 | This proton is ortho to the nitro group and will be strongly deshielded. In p-nitrobenzaldehyde, the protons ortho to the nitro group appear around δ 8.4 ppm.[2][3] |

| ~7.8 - 8.0 | d | 1H | H-3 | The proton meta to both the aldehyde and nitro group will be less deshielded than H-4 and H-6. |

| ~7.3 - 7.6 | m | 5H | Phenylthio group protons | The protons of the unsubstituted phenyl ring of the thioether will likely appear as a complex multiplet in the typical aromatic region. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Nitro-2-(phenylthio)benzaldehyde in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters for proton NMR acquisition should be used.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |

| ~190 | Aldehyde (C=O) | The carbonyl carbon of an aldehyde is highly deshielded and typically appears in the range of δ 190-200 ppm. For benzaldehyde, this signal is around δ 192 ppm.[4] |

| ~150 | C-5 (C-NO₂) | The carbon atom attached to the nitro group is expected to be significantly deshielded. In nitrobenzene, the ipso-carbon appears around δ 148 ppm.[5] |

| ~140 | C-2 (C-S) | The carbon atom attached to the sulfur atom will also be deshielded. |

| ~135 | C-1 (C-CHO) | The carbon atom bearing the aldehyde group. |

| ~125 - 135 | Aromatic Carbons | The remaining aromatic carbons of both rings will appear in this region, with their specific chemical shifts determined by the substitution pattern. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize a 100 MHz (or higher, corresponding to the proton frequency) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the CDCl₃ solvent peak at δ 77.16 ppm.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Ion | Rationale for Fragmentation |

| 259 | [M]⁺ | Molecular ion peak corresponding to C₁₃H₉NO₃S⁺. |

| 258 | [M-H]⁺ | Loss of the aldehydic hydrogen atom. This is a common fragmentation for aldehydes.[6] |

| 230 | [M-CHO]⁺ | Loss of the formyl group. |

| 183 | [M-NO₂-CHO]⁺ | Subsequent loss of the nitro and formyl groups. |

| 151 | [C₆H₄NO₂S]⁺ | Cleavage of the phenyl group from the thioether. |

| 109 | [C₆H₅S]⁺ | Thiophenol cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation, often a prominent peak for phenyl-containing compounds.[6] |

Experimental Protocol for Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Caption: General workflow for obtaining an EI mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Predicted IR Spectroscopy Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Vibration | Rationale and Comparative Analysis |

| ~3100 - 3000 | Aromatic C-H stretch | Characteristic of C-H bonds in aromatic rings. |

| ~2850, ~2750 | Aldehyde C-H stretch | Two distinct bands are often observed for the aldehyde C-H stretch due to Fermi resonance. |

| ~1700 | Aldehyde C=O stretch | A strong, sharp absorption band characteristic of the carbonyl group in an aromatic aldehyde.[7] For p-nitrobenzaldehyde, this appears around 1709 cm⁻¹.[8] |

| ~1600, ~1475 | Aromatic C=C stretch | Characteristic absorptions for the benzene rings. |

| ~1520, ~1350 | Asymmetric and symmetric NO₂ stretch | Strong absorptions characteristic of the nitro group. For p-nitrobenzaldehyde, the NO₂ stretch is at 1349 cm⁻¹.[8] |

| ~1100 | C-S stretch | A weaker absorption for the thioether linkage. |

Experimental Protocol for IR Spectroscopy (KBr Pellet):

-

Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Hypothetical Synthesis

A plausible synthetic route to 5-Nitro-2-(phenylthio)benzaldehyde involves the nucleophilic aromatic substitution of a suitable di-substituted benzene with thiophenol.

Proposed Reaction Scheme:

A potential starting material could be 2-chloro-5-nitrobenzaldehyde. The reaction with thiophenol in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) would likely yield the desired product. This type of reaction is analogous to the synthesis of 2-nitro-5-(phenylthio)-anilines from 5-chloro-2-nitroaniline and thiophenol.[9]

Caption: A plausible synthetic route to the target compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 5-Nitro-2-(phenylthio)benzaldehyde. The presented data, derived from the analysis of structurally similar molecules, offers a valuable resource for researchers working with this compound. The detailed experimental protocols and theoretical interpretations are intended to facilitate the unambiguous identification and characterization of this molecule in a laboratory setting. As with any predictive data, experimental verification is the ultimate standard for confirmation.

References

- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).

- GC–MS spectra of the product p-nitrobenzaldehyde showed molecular ion... - ResearchGate. (n.d.).

- 5-Nitro-2-(phenylthio)benzaldehyde | Sigma-Aldrich. (n.d.).

- proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO - Doc Brown's Chemistry. (n.d.).

- 1 H NMR spectra of p-nitrobenzaldehyde, the product of oxidation of chloramphenicol by HCF(III) - ResearchGate. (n.d.).

- C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm ... - Doc Brown's Chemistry. (n.d.).

- Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4).

- C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry. (n.d.).

- Overtone spectroscopy of some benzaldehyde derivatives - Indian Academy of Sciences. (n.d.).

- C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. (n.d.).

- US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents. (n.d.).

- 4-Nitrobenzaldehyde(555-16-8) 13C NMR spectrum - ChemicalBook. (n.d.).

Sources

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. researchgate.net [researchgate.net]

- 3. 4-Nitrobenzaldehyde(555-16-8) 13C NMR [m.chemicalbook.com]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]

Solubility Profile of 5-Nitro-2-(phenylthio)benzaldehyde: A Theoretical and Practical Guide

An In-Depth Technical Guide for the Research Scientist

Abstract

The solubility of an active pharmaceutical ingredient or key intermediate is a critical parameter that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive analysis of the solubility characteristics of 5-Nitro-2-(phenylthio)benzaldehyde, a compound of interest in synthetic chemistry. Due to a lack of extensive published data for this specific molecule, this document presents a two-pronged approach: first, a theoretical prediction of solubility based on first principles of physical organic chemistry, and second, a detailed, field-proven experimental protocol for its quantitative determination. This guide is intended for researchers, chemists, and formulation scientists who require a robust understanding and practical methodology for characterizing the solubility of novel organic compounds.

Introduction: The Critical Role of Solubility

In the fields of chemical synthesis and drug development, understanding a compound's solubility is not merely an academic exercise; it is a foundational requirement for process optimization and product efficacy. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of crystallization and purification, and is a primary determinant of a drug candidate's absorption and bioavailability.

5-Nitro-2-(phenylthio)benzaldehyde is a molecule possessing a unique combination of functional groups: a polar, electron-withdrawing nitro group; a reactive aldehyde; and a bulky, relatively nonpolar phenylthio substituent. This structural amalgam presents a non-trivial case for solubility prediction. This guide aims to deconstruct the molecule's features to provide a logical framework for solvent selection and to equip the researcher with a reliable method for empirical verification.

Theoretical Solubility Framework: A "Like Dissolves Like" Analysis

The principle of "like dissolves like" serves as our primary guiding axiom, stating that substances with similar polarities are more likely to be soluble in one another.[1] To apply this, we must dissect the molecular structure of 5-Nitro-2-(phenylthio)benzaldehyde into its constituent polar and nonpolar domains.

-

Polar Moieties: The nitro (-NO₂) and aldehyde (-CHO) groups are highly polar. The nitro group is a strong electron-withdrawing group that induces a significant dipole moment across the aromatic ring.[2]

-

Nonpolar Moieties: The two aromatic rings (one benzaldehyde, one phenyl) and the thioether linkage (-S-) constitute the bulk of the molecule's nonpolar surface area. Thioethers are notably less polar than their ether counterparts, contributing to the compound's overall lipophilicity.[3]

This duality—strong polar functional groups appended to a large nonpolar scaffold—suggests a nuanced solubility profile. The molecule is not expected to be readily soluble in the extremes of the polarity spectrum.

Table 1: Predicted Solubility of 5-Nitro-2-(phenylthio)benzaldehyde in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents possess strong dipole moments capable of solvating the polar nitro and aldehyde groups, while their organic nature accommodates the nonpolar phenyl rings.[4] |

| Intermediate Polarity | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone | Moderate to High | These solvents offer a balance of polarity and nonpolar character, making them good candidates for dissolving molecules with mixed characteristics.[4] |

| Polar Protic | Water, Methanol, Ethanol | Very Low | The molecule lacks significant hydrogen bond donating capabilities and its large, hydrophobic structure will resist solvation by the highly ordered hydrogen-bonding network of these solvents.[4][5] |

| Nonpolar | Hexane, Toluene, Cyclohexane | Low to Very Low | The energy required to break the strong dipole-dipole interactions between solute molecules would not be compensated by the weak van der Waals forces formed with nonpolar solvents.[4] |

Experimental Protocol: The Isothermal Shake-Flask Method

Theoretical predictions require empirical validation. The isothermal shake-flask method is the gold-standard for determining the equilibrium solubility of a solid compound. It is a robust, self-validating system that ensures a saturated solution is achieved, leading to an accurate and reproducible measurement.

Workflow for Solubility Determination

The following diagram outlines the complete experimental workflow, from sample preparation to final analysis.

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

5-Nitro-2-(phenylthio)benzaldehyde (solid)

-

Selection of organic solvents (HPLC grade)

-

2 mL glass vials with PTFE-lined screw caps

-

Analytical balance (± 0.01 mg)

-

Thermostatted orbital shaker or incubator

-

Positive displacement micropipettes

-

1 mL syringes

-

0.22 µm PTFE syringe filters

-

Volumetric flasks for dilutions

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of solid 5-Nitro-2-(phenylthio)benzaldehyde (approximately 5-10 mg is sufficient to ensure saturation) to a pre-weighed 2 mL glass vial.

-

Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

-

Sealing: Tightly cap the vial to prevent solvent evaporation during incubation.

-

Equilibration: Place the vial in a thermostatted shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for 24 to 48 hours. This extended period is crucial to ensure the system reaches thermodynamic equilibrium.

-

Sedimentation: Remove the vial from the shaker and let it stand undisturbed at the same constant temperature for at least 1 hour to allow undissolved solid to settle.

-

Sampling: Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles. Attach a 0.22 µm PTFE syringe filter and dispense the filtrate into a clean vial. This step is critical to remove any microscopic particulates that could lead to erroneously high results.

-

Dilution: Perform an accurate serial dilution of the filtered saturated solution. The dilution factor should be chosen to bring the final concentration into the linear dynamic range of the analytical method. The diluent should ideally be the mobile phase used for HPLC analysis.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method. Calculate the concentration of the diluted sample against a standard calibration curve.

-

Final Calculation: Multiply the measured concentration by the dilution factor to determine the solubility of the compound in the original solvent. Express the final result in units such as mg/mL or mol/L.

Analytical Method: HPLC-UV for Accurate Quantification

For specific and accurate quantification, an HPLC-UV method is strongly recommended.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient of acetonitrile and water is typically effective for compounds of this nature.

-

Detection: The wavelength for UV detection should be set at an absorbance maximum for 5-Nitro-2-(phenylthio)benzaldehyde, away from the solvent cutoff.

-

Calibration: A multi-point calibration curve (typically 5-6 points) must be prepared using accurately weighed standards. The curve must demonstrate linearity (R² > 0.999) over the desired concentration range.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 5-Nitro-2-(phenylthio)benzaldehyde is not widely available, data from analogous structures like 2-Nitrobenzaldehyde provides a basis for safe handling procedures.[6][7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

-

Engineering Controls: Handle the solid compound in a well-ventilated chemical fume hood to avoid inhalation of dust particles.[8]

-

Potential Hazards: Based on related nitroaromatic and benzaldehyde compounds, assume the substance may be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[7][9] Avoid contact with skin and eyes.[6]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

5-Nitro-2-(phenylthio)benzaldehyde is a molecule with a predicted complex solubility profile, favoring polar aprotic and intermediate polarity solvents while showing poor solubility in both highly polar protic and nonpolar solvents. This guide provides not only a reasoned, theoretical basis for this prediction but also a detailed, actionable protocol for its precise experimental determination. By employing the isothermal shake-flask method coupled with HPLC-UV analysis, researchers can generate the reliable, high-quality solubility data essential for advancing chemical and pharmaceutical development projects.

References

-

Solubility of Organic Compounds . Chemistry Steps. [Link]

-

Solubility of Organic Compounds . University of Toronto Scarborough. [Link]

-

Thiols And Thioethers . Master Organic Chemistry. [Link]

-

Nitroaromatic Compounds, from Synthesis to Biodegradation . National Institutes of Health (NIH). [Link]

-

Organic sulfide . Wikipedia. [Link]

-

Safety Data Sheet: 2-Nitrobenzaldehyde . Carl ROTH. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds . St. Charles Community College. [Link]

-

Safety Data Sheet: Benzaldehyde . Chemos GmbH & Co. KG. [Link]

-

Chapter 7. Alcohols, Thiols, Phenols, Ethers . Southern Illinois University Edwardsville. [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic sulfide - Wikipedia [en.wikipedia.org]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. siue.edu [siue.edu]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.com [fishersci.com]

- 8. capotchem.cn [capotchem.cn]

- 9. chemos.de [chemos.de]

The Phenylthio Group: A Subtle Modulator of Reactivity in 5-Nitro-2-(phenylthio)benzaldehyde

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-2-(phenylthio)benzaldehyde is a fascinating molecule that presents a unique interplay of functional groups, each contributing to its overall chemical personality. The strongly electron-withdrawing nitro group, the electrophilic aldehyde, and the polarizable phenylthio group create a complex electronic environment that dictates its reactivity. This technical guide delves into the nuanced role of the phenylthio group in modulating the chemical behavior of 5-Nitro-2-(phenylthio)benzaldehyde, offering insights into its synthesis, reactivity, and potential applications in medicinal chemistry and organic synthesis. By examining the electronic and steric effects of the phenylthio moiety, we aim to provide a comprehensive resource for professionals seeking to understand and exploit the unique properties of this versatile compound.

Introduction: A Molecule of Competing Influences

The reactivity of an aromatic compound is profoundly influenced by the nature of its substituents. In 5-Nitro-2-(phenylthio)benzaldehyde, the benzene ring is decorated with three distinct functional groups: a nitro group (-NO₂), a phenylthio group (-SPh), and an aldehyde group (-CHO). The nitro group is a powerful electron-withdrawing group, deactivating the ring towards electrophilic substitution and activating it for nucleophilic aromatic substitution. The aldehyde group is also electron-withdrawing and provides a key site for nucleophilic attack.

Amidst these dominant players, the phenylthio group emerges as a subtle yet significant modulator of the molecule's reactivity. Its effects are twofold:

-

Electronic Effects: The sulfur atom of the phenylthio group possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, acting as an ortho-, para-director in electrophilic aromatic substitution. However, due to the electronegativity of sulfur, it also exerts an electron-withdrawing inductive effect. The net electronic influence of the phenylthio group is a delicate balance of these opposing forces.

-

Steric Effects: The bulky phenylthio group, positioned ortho to the aldehyde, can sterically hinder the approach of reagents to the carbonyl carbon, potentially influencing the kinetics of nucleophilic addition reactions.

This guide will dissect these effects, providing a framework for predicting and understanding the chemical behavior of 5-Nitro-2-(phenylthio)benzaldehyde.

Synthesis of 5-Nitro-2-(phenylthio)benzaldehyde

The most common route to synthesize 5-Nitro-2-(phenylthio)benzaldehyde is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the high activation of the aromatic ring by the nitro group. A typical synthesis starts with an ortho- and para-dihalo-nitrobenzene, where one of the halogens is displaced by thiophenol.

A plausible synthetic route, adapted from procedures for similar compounds like 2-nitro-5-(phenylthio)-anilines, would involve the reaction of 2-chloro-5-nitrobenzaldehyde with thiophenol in the presence of a base.[1]

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

Materials:

-

2-Chloro-5-nitrobenzaldehyde

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-chloro-5-nitrobenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Slowly add thiophenol (1.1 eq) to the stirring mixture at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-Nitro-2-(phenylthio)benzaldehyde.

Causality Behind Experimental Choices:

-

Base (K₂CO₃): The base is crucial for deprotonating the thiophenol to form the more nucleophilic thiophenolate anion.

-

Solvent (DMF): A polar apathetic solvent like DMF is ideal for SNAr reactions as it can solvate the cation but not the anion, thus enhancing the nucleophilicity of the thiophenolate.

-

Temperature: Heating is often necessary to overcome the activation energy of the reaction.

Reactivity of the Aldehyde Group: A Tale of Two Effects

The aldehyde group in 5-Nitro-2-(phenylthio)benzaldehyde is a primary site of reactivity. Its electrophilicity is significantly influenced by the substituents on the aromatic ring.

The strong electron-withdrawing nature of the nitro group at the para-position enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[2][3] However, the ortho-phenylthio group introduces a competing steric effect that can hinder the approach of nucleophiles.

Table 1: Predicted Relative Reactivity in Nucleophilic Addition

| Compound | Electronic Effect of Substituents | Steric Hindrance at Aldehyde | Predicted Reactivity |

| Benzaldehyde | Reference | Low | Moderate |

| 4-Nitrobenzaldehyde | Strong electron-withdrawal | Low | High |

| 2-Chlorobenzaldehyde | Moderate electron-withdrawal | Moderate | High |

| 5-Nitro-2-(phenylthio)benzaldehyde | Strong electron-withdrawal | High | Moderate to High |

This interplay suggests that while the aldehyde is electronically activated, the reaction rates for nucleophilic additions might be slower than for unhindered nitrobenzaldehydes.

The Phenylthio Group as a Modulator in Nucleophilic Aromatic Substitution

The presence of the strongly deactivating nitro group makes the aromatic ring of 5-Nitro-2-(phenylthio)benzaldehyde susceptible to nucleophilic aromatic substitution. In this context, the phenylthio group can play two roles: a directing group or a potential leaving group.

While the phenylthio group is generally not as good a leaving group as a halogen, under forcing conditions or with highly reactive nucleophiles, its displacement is conceivable. The stability of the resulting thiophenolate anion makes this a plausible, albeit likely challenging, transformation.

More commonly, the phenylthio group will act as a directing group, influencing the position of attack by a nucleophile if another leaving group is present on the ring. Its ortho-, para-directing nature through resonance would compete with the strong meta-directing effect of the aldehyde and the ortho-, para-directing effect of the nitro group.

Oxidation and Reduction Reactions: Probing the Sulfur and Nitro Centers

The sulfur atom in the phenylthio group and the nitrogen atom in the nitro group are both susceptible to redox reactions.

Oxidation of the Phenylthio Group

The phenylthio group can be selectively oxidized to the corresponding sulfoxide and sulfone. These transformations have a profound impact on the electronic properties of the molecule. The resulting sulfoxide (-SOPh) and sulfone (-SO₂Ph) groups are significantly more electron-withdrawing than the parent sulfide. This enhanced electron-withdrawing character would further activate the aromatic ring towards nucleophilic attack and decrease the electron density at the aldehyde carbonyl.

The oxidation of a similar compound, 5-thio-2-nitrobenzoic acid, has been shown to proceed through a sulfenate anion intermediate to higher oxidation states.[4]

Experimental Protocol: Oxidation to 5-Nitro-2-(phenylsulfonyl)benzaldehyde

Materials:

-

5-Nitro-2-(phenylthio)benzaldehyde

-

Meta-chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve 5-Nitro-2-(phenylthio)benzaldehyde (1.0 eq) in DCM at 0 °C.

-

Slowly add m-CPBA (2.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

m-CPBA: A common and effective reagent for the oxidation of sulfides to sulfones. Using a slight excess ensures complete conversion.

-

Low Temperature: The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and prevent potential side reactions.

Reduction of the Nitro Group

The nitro group can be reduced to an amine, which dramatically alters the electronic properties of the molecule. The resulting amino group is strongly electron-donating, which would activate the ring towards electrophilic substitution and decrease the reactivity of the aldehyde towards nucleophiles. Common reagents for this transformation include metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl) or catalytic hydrogenation.[5]

Visualizing the Electronic Landscape

The interplay of the functional groups can be visualized through resonance structures and workflow diagrams.

Caption: Electronic influences of functional groups.

Caption: Potential reaction pathways.

Conclusion: A Versatile Building Block

The phenylthio group in 5-Nitro-2-(phenylthio)benzaldehyde plays a multifaceted role, subtly influencing the molecule's reactivity through a combination of electronic and steric effects. While the strong electron-withdrawing nitro group dominates the overall electronic landscape, the phenylthio group's polarizability and steric bulk provide opportunities for selective transformations. Understanding these nuanced interactions is key to harnessing the synthetic potential of this molecule. For drug development professionals and organic chemists, 5-Nitro-2-(phenylthio)benzaldehyde represents a versatile scaffold, with the phenylthio, nitro, and aldehyde groups all serving as handles for further functionalization, leading to a diverse array of potentially bioactive compounds.

References

- Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-353.

- Kumamoto, H., Murasaki, M., Haraguchi, K., Anamura, A., & Tanaka, H. (2002). Nucleophilic addition of benzenethiol to 1',2'-unsaturated nucleosides: 1'-C-phenylthio-2'-deoxynucleosides as anomeric radical precursors. The Journal of Organic Chemistry, 67(17), 6124–6130.

-

PubChem. (n.d.). 2-(Phenylthio)benzaldehyde. Retrieved from [Link]

-

ResearchGate. (2019). Selective oxidation of benzyl alcohol to benzaldehyde, 1‐phenylethanol to acetophenone and fluorene to fluorenol catalysed by iron (II) complexes supported by pincer‐type ligands: Studies on rapid degradation of organic dyes. Retrieved from [Link]

- U.S. Patent No. US6552230B1. (2003). Method for preparing 2-nitro-5-(phenylthio)-anilines. Google Patents.

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

- Yin, J., & Liebscher, J. (2007). Carbon-carbon coupling reactions catalyzed by heterogeneous palladium catalysts. Chemical Reviews, 107(1), 133-173.

- Ziegler, C. B., & Heck, R. F. (1979). Palladium-catalyzed vinylic substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry, 44(22), 3407–3410.

Sources

- 1. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ojs.wiserpub.com [ojs.wiserpub.com]

- 4. Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 5-Nitro-2-(phenylthio)benzaldehyde

Abstract

This document provides a detailed protocol for the synthesis of 5-Nitro-2-(phenylthio)benzaldehyde, a valuable intermediate in medicinal chemistry and organic synthesis. The procedure is based on a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitrobenzaldehyde and thiophenol. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety protocols, and methods for product characterization and purification.

Introduction and Scientific Principle

5-Nitro-2-(phenylthio)benzaldehyde serves as a critical building block for the synthesis of various heterocyclic compounds, including quinolines and other pharmacologically relevant scaffolds. Its synthesis is a classic example of Nucleophilic Aromatic Substitution (SNAr), a fundamental reaction in organic chemistry.

The SNAr mechanism in this context relies on three key factors:

-

Aromatic Ring Activation: The presence of a strong electron-withdrawing group (EWG), in this case, the nitro group (-NO₂), positioned para to the leaving group, is essential. This group powerfully depletes the electron density of the aromatic ring, making it susceptible to attack by a nucleophile.[1][2]

-

Good Leaving Group: A halide, typically chlorine or fluorine, serves as an effective leaving group (LG).

-

Strong Nucleophile: Thiophenol, deprotonated in situ by a base, forms the thiophenolate anion (PhS⁻), a potent sulfur-based nucleophile that attacks the electron-deficient carbon atom bonded to the leaving group.

The reaction proceeds via a two-step addition-elimination mechanism.[1][3][4] First, the nucleophile attacks the aryl halide, breaking the ring's aromaticity and forming a resonance-stabilized carbanion known as a Meisenheimer complex.[4] This step is typically the rate-determining step of the reaction.[2][5] In the second, faster step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring and yielding the final product.[1][2]

Hazard Analysis and Safety Protocols

CRITICAL SAFETY OVERVIEW: This synthesis involves highly toxic, flammable, and irritating substances. All operations must be performed inside a certified chemical fume hood. Adherence to personal protective equipment (PPE) protocols is mandatory.

| Substance | CAS No. | Hazards | Required PPE |

| Thiophenol | 108-98-5 | Fatal if swallowed, in contact with skin, or if inhaled. [6][7][8] Flammable liquid.[6][7] Causes serious eye and skin irritation.[6][7] Stench. | Nitrile gloves (double-gloving recommended), chemical splash goggles, face shield[8], flame-retardant lab coat. |

| 2-Chloro-5-nitrobenzaldehyde | 6361-21-3 | Irritant (skin, eyes, respiratory). Acutely toxic. | Nitrile gloves, chemical splash goggles, lab coat. |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | Serious eye irritant, skin irritant. | Nitrile gloves, chemical splash goggles, lab coat. |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Flammable, reproductive toxin, skin and eye irritant. | Nitrile gloves, chemical splash goggles, lab coat. |

Emergency Procedures:

-